
4-(3-(3-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(3-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid is an organic compound that features a complex structure with both aromatic and heterocyclic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(3-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced using catalytic hydrogenation or reducing metals in acidic conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or metals like zinc in acidic conditions.
Substitution: Various electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Reduced forms of the original compound with hydrogenated aromatic rings.
Substitution: Substituted aromatic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-(3-(3-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(3-(3-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methylbenzylamine: A precursor in the synthesis of the compound.
Benzoic acid: A common product of oxidation reactions involving the compound.
Pyrimidinone derivatives: Structurally similar compounds with varying biological activities.
Uniqueness
4-(3-(3-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
1111058-14-0 |
|---|---|
Molekularformel |
C19H20N2O3 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
4-[3-[(3-methylphenyl)methyl]-2-oxo-1,3-diazinan-1-yl]benzoic acid |
InChI |
InChI=1S/C19H20N2O3/c1-14-4-2-5-15(12-14)13-20-10-3-11-21(19(20)24)17-8-6-16(7-9-17)18(22)23/h2,4-9,12H,3,10-11,13H2,1H3,(H,22,23) |
InChI-Schlüssel |
RIBGCEQMZCZAHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CN2CCCN(C2=O)C3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



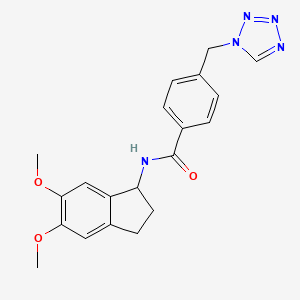

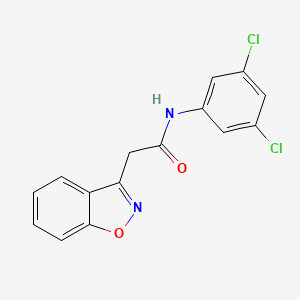
![N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B13366760.png)
![2-{[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13366766.png)

![2-methyl-3-{6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13366777.png)
![1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B13366780.png)
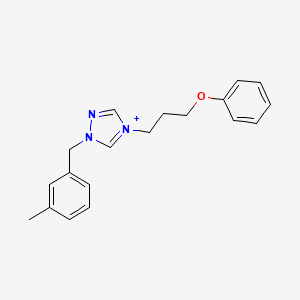
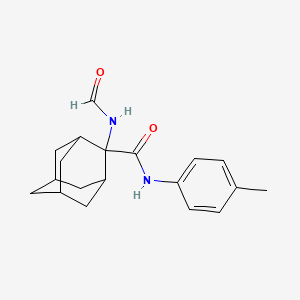
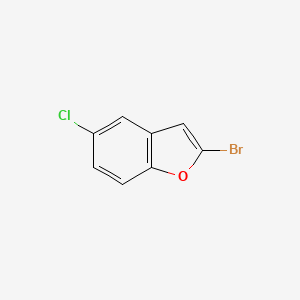
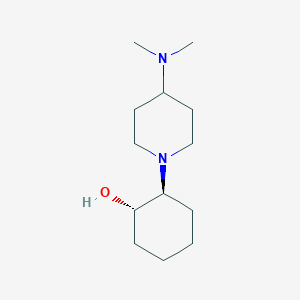
methanol](/img/structure/B13366824.png)
